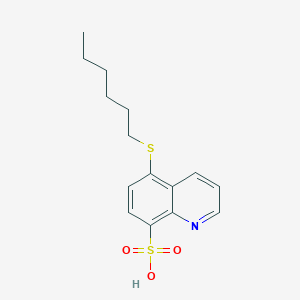![molecular formula C9H17BO3 B13803215 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is an organic compound with the molecular formula C₉H₁₇BO₃. It is a boron-containing compound, often used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohexanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylcyclohexyl)oxy]acetonitrile: This compound has a similar structure but contains a nitrile group instead of a dioxaborolane ring.
2-[(2-Methylcyclohexyl)oxy]ethanol: This compound contains an ethanol group instead of a dioxaborolane ring.
Uniqueness
2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki-Miyaura coupling reactions and other applications where boron coordination is essential .
Properties
Molecular Formula |
C9H17BO3 |
|---|---|
Molecular Weight |
184.04 g/mol |
IUPAC Name |
2-(2-methylcyclohexyl)oxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H17BO3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h8-9H,2-7H2,1H3 |
InChI Key |
VOLVWRZXEXIWFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)OC2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
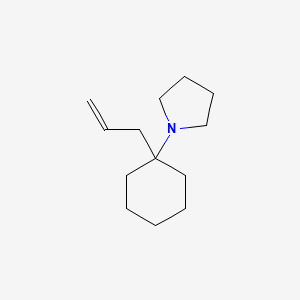
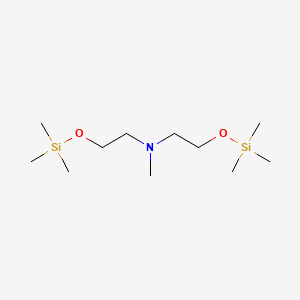
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
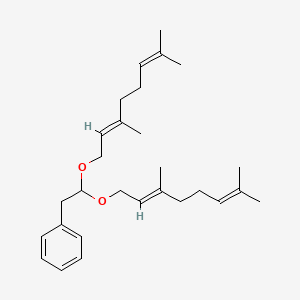


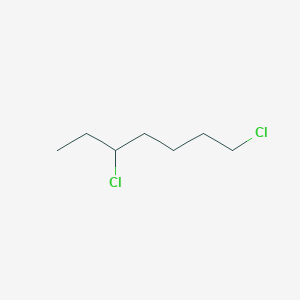


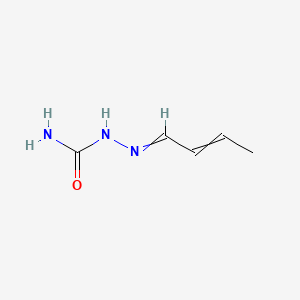

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
